Product packaging for 2-Methyl-1-benzofuran-3-carboxylic acid(Cat. No.:CAS No. 3265-74-5)

2-Methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2433114
CAS No.: 3265-74-5
M. Wt: 176.171
InChI Key: QNMGYGHSTHUNJI-UHFFFAOYSA-N
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Description

2-Methyl-1-benzofuran-3-carboxylic acid is an aromatic organic compound with the empirical formula C10H8O3 and a molar mass of 176.17 g/mol . It serves as a versatile chemical scaffold in medicinal chemistry research for the design and synthesis of novel bioactive molecules. Benzofuran derivatives are of significant scientific interest due to their wide range of biological activities . Specifically, research indicates that halogenated derivatives based on the 3-benzofurancarboxylic acid structure have demonstrated promising in vitro antimicrobial properties . These synthetic derivatives have shown activity against a selection of Gram-positive bacteria, as well as antifungal activity against Candida strains such as C. albicans and C. parapsilopsis . The compound is a key precursor in exploring structures related to pharmacologically active agents like amiodarone (antiarrhythmic) and benzbromarone . This product is intended for research purposes as a building block in organic synthesis and drug discovery efforts. The product is provided with a purity of ≥95% and should be stored at +2°C to +8°C . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B2433114 2-Methyl-1-benzofuran-3-carboxylic acid CAS No. 3265-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGYGHSTHUNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3265-74-5
Record name 2-methyl-1-benzofuran-3-carboxylic acid
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Synthetic Methodologies for 2 Methyl 1 Benzofuran 3 Carboxylic Acid and Its Analogues

Established Synthetic Routes to Benzofuran (B130515) Carboxylic Acids

Traditional methods for synthesizing benzofuran carboxylic acids often rely on the cyclization of pre-functionalized precursors. These established routes provide reliable access to a range of benzofuran derivatives.

Base-Mediated Cyclization and Ester Hydrolysis of Pre-functionalized Benzofuran Precursors

Base-mediated cyclization is a common strategy for constructing the benzofuran ring. This can be followed by the hydrolysis of an ester group to yield the desired carboxylic acid. For instance, a one-pot, three-step reaction can be employed for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brresearchgate.net This process involves an initial Williamson ether synthesis, followed by ester hydrolysis and an intramolecular cyclization. scielo.br The reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with substituted salicylaldehydes in the presence of a base leads to the in situ formation of an ether. Subsequent hydrolysis of the ester and intramolecular condensation results in the formation of the benzofuran ring fused to the quinoline system. scielo.brresearchgate.net

Another example involves the cyclization of coumarin C-glycosides in the presence of sodium hydroxide, followed by acidification to produce carboxylic acid substituted benzofuran derivatives. nih.gov

Dehydrative Cyclization of ortho-Hydroxyacetophenones and ortho-Hydroxybenzyl Ketones

The dehydrative cyclization of ortho-hydroxyacetophenones and ortho-hydroxybenzyl ketones is a direct approach to forming the benzofuran ring. Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene can produce highly functionalized benzofurans. organic-chemistry.org The intermediate chloromethylene furan (B31954) undergoes rearrangement to a benzofuran carbaldehyde under acidic conditions. nih.gov

One-Pot Multi-Component Procedures for Benzofuran Core Assembly

One-pot multi-component reactions offer an efficient and atom-economical approach to synthesizing complex molecules like benzofuran-3-carboxylic acids. These procedures combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates.

A facile one-pot synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives has been developed. beilstein-journals.orgnih.gov This method involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes in the presence of anhydrous potassium carbonate, followed by hydrolysis with ethanolic potassium hydroxide. beilstein-journals.org This process proceeds through an in situ Williamson ether formation, followed by ester hydrolysis and intramolecular cyclization. beilstein-journals.org

Another one-pot approach for preparing highly substituted benzofurans starts from simple 1-aryl- or 1-alkylketones. This method involves a regioselective iron(III)-catalyzed halogenation, followed by a metal-mediated O-arylation and a copper-catalyzed C-O cyclization. nih.gov

Furthermore, an efficient one-pot method for the synthesis of 2,3-disubstituted benzo[b]furans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides has been developed using Sonogashira reaction conditions. nih.gov This three-component process involves an initial Sonogashira coupling of the 2-iodophenol with the terminal alkyne, followed by cyclization with the aryl iodide. nih.gov

Acid-Catalyzed Cyclization and Rearrangement Reactions

Acid-catalyzed reactions are frequently employed for the synthesis of the benzofuran scaffold. Polyphosphoric acid (PPA) can catalyze the cyclization of acetals to form the benzofuran core. wuxiapptec.com For example, the cyclization of an acetal substrate under acidic conditions proceeds through protonation, elimination of methanol to form an oxonium ion, and subsequent nucleophilic addition of the phenyl ring. wuxiapptec.com

Other acid-catalyzed approaches include the p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to yield 2-arylsubstituted benzofurans. scielo.brbeilstein-journals.org Additionally, boron tribromide can promote the tandem deprotection and cyclization of 2-methoxyphenylacetones and (2-methoxyphenyl)methanols to produce 2-methyl and 2-carboxy benzofurans, respectively. scielo.brjocpr.com

Catalytic Strategies in Benzofuran-3-carboxylic Acid Synthesis

Catalytic methods, particularly those involving transition metals, have become indispensable in modern organic synthesis, offering efficient and selective routes to benzofurans.

Transition Metal-Catalyzed Transformations (e.g., Palladium and Copper)

Palladium and copper catalysts are widely used in the synthesis of benzofurans. nih.gov A common approach is the Sonogashira coupling reaction between terminal alkynes and iodophenols, catalyzed by both palladium and copper, followed by intramolecular cyclization. nih.govacs.org In this reaction, copper iodide often serves as a co-catalyst with a palladium complex. nih.govacs.org

The mechanism of copper-catalyzed benzofuran synthesis can involve the formation of a copper acetylide, which then attacks an iminium ion, leading to intramolecular cyclization and isomerization. nih.gov Palladium-catalyzed reactions can proceed through oxidative addition, carbopalladation, and reductive elimination steps. acs.org

An efficient method for the synthesis of 2,3-diarylbenzofuran-4-carboxylic acids utilizes a ruthenium-catalyzed C–H alkenylation and aerobic annulation of m-hydroxybenzoic acids and alkynes, with air serving as a mild oxidant. rsc.org

Copper-Catalyzed Intramolecular Carbon-Oxygen Bond Formation

Copper-catalyzed reactions are a cornerstone in the synthesis of benzofurans, primarily through intramolecular C-O bond formation. This approach is valued for its efficiency and the relatively low cost of the copper catalyst. One prominent method involves a one-pot process that begins with the regioselective iron(III)-catalyzed halogenation of an aryl ketone, followed by a copper-catalyzed intramolecular O-arylation to form the benzofuran ring. acs.orgnih.gov While iron(III) alone can theoretically catalyze both steps, it has been found that even parts-per-million levels of copper contamination in iron salts are often responsible for the cyclization, with dedicated copper(I) iodide catalysts proving more effective. acs.orgnih.gov

Another significant copper-mediated strategy is the intramolecular dehydrogenative C–H/O–H coupling. This method avoids the need for pre-functionalization, such as halogenation, of the starting materials, thus simplifying the synthetic sequence. rsc.org The reaction is believed to proceed through a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. rsc.org These tandem reactions, which may involve copper-catalyzed intramolecular C-O bond formation and C-H activation, provide an efficient route to various benzofuran derivatives. nih.gov The versatility of copper catalysis allows for the synthesis of a wide range of substituted benzofurans from simple ketone precursors. acs.orgnih.gov

Rhodium(III)-Catalyzed Reaction Pathways

Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including benzofurans, primarily through C-H bond functionalization. These methods offer high efficiency and regioselectivity in constructing the benzofuran core. bohrium.com Rhodium(III)-catalyzed annulation approaches can assemble the five-membered furan ring by coupling substrates like enamides with internal alkynes. nih.gov

A proposed mechanism for rhodium-catalyzed synthesis often involves an irreversible C-H metalation step. bohrium.com For instance, the synthesis of dibenzofuran carboxylic acids can be achieved through a rhodium-catalyzed intramolecular dehydrogenative coupling of 3-phenoxybenzoic acids, which involves the cleavage of two C-H bonds. researchgate.net Furthermore, rhodium(III) catalysis enables the addition of alkenyl C-H bonds across polarized C-O multiple bonds, such as those in aldehydes, to construct the furan ring. nih.gov The development of these C-H activation strategies provides convergent pathways to highly substituted furans from readily available starting materials. nih.gov

Synthesis of Key Precursors and Advanced Intermediates

Preparation of 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic Acid

The synthesis of the key intermediate, 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, is a critical step for building more complex derivatives. scispace.com While specific multi-step synthetic routes are documented in the literature, this compound serves as a foundational building block for further functionalization. scispace.comtdcommons.org For example, it is the key intermediate for the synthesis of Fruquintinib, a metastatic colorectal cancer drug. tdcommons.org The preparation often involves complex reaction pathways that can be costly and require numerous steps, highlighting the need for more efficient synthetic processes. tdcommons.org

Esterification Methods for Carboxylic Acid Precursors

The carboxylic acid group of benzofuran precursors is frequently converted to an ester to facilitate further reactions or to modify the compound's properties.

One common method is alkylation with dimethyl sulfate . In a typical procedure, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is reacted with dimethyl sulfate in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone. This reaction is refluxed for an extended period, often 48 hours, to achieve both esterification of the carboxylic acid and methylation of the hydroxyl group, yielding methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com

Another widely used technique is the Fischer esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which often serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol in large excess drives the reaction toward the formation of the ester and water. masterorganicchemistry.com For example, methyl ferulate can be synthesized from ferulic acid by refluxing it in methanol with sulfuric acid. scielo.br

MethodReagentsConditionsProduct Example
AlkylationDimethyl sulfate, K2CO3Acetone, Reflux (48h)Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Fischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H2SO4)Reflux (4h)Methyl ferulate

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and selectivity in the synthesis of 2-Methyl-1-benzofuran-3-carboxylic acid and its analogues. Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the palladium-catalyzed C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide, an analogue of the target compound, a systematic optimization study was performed. The study investigated various palladium catalysts, silver and sodium acetates as additives, and different solvents. The results showed that Pd(OAc)2 was the most effective catalyst, and the combination of AgOAc and NaOAc was crucial for the reaction's success. Cyclopentyl methyl ether (CPME) was identified as the optimal solvent, providing a high yield of the desired product.

Below is a table summarizing the optimization of this C-H arylation reaction.

EntryCatalyst (mol%)Additive 1 (equiv.)Additive 2 (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2 (5)AgOAc (1.5)NaOAc (1)CPME110595
2Pd(TFA)2 (5)AgOAc (1.5)NaOAc (1)CPME110587
3PdCl2 (5)AgOAc (1.5)NaOAc (1)CPME110582
4Pd(OAc)2 (5)Ag2CO3 (1.5)NaOAc (1)CPME110570
5Pd(OAc)2 (5)AgOAc (1.5)K2CO3 (1)CPME110545
6Pd(OAc)2 (5)AgOAc (1.5)NaOAc (1)Toluene110585
7Pd(OAc)2 (5)AgOAc (1.5)NaOAc (1)Dioxane110568

Data adapted from a study on the C-H arylation of a benzofuran-2-carboxamide derivative. mdpi.com

Similarly, optimization of microwave-assisted Perkin rearrangements for synthesizing benzofuran-2-carboxylic acids showed that a microwave power of 300-400W for 5 minutes gave a near-quantitative yield (99%), whereas lower power resulted in an incomplete reaction and higher power slightly decreased the yield. nih.gov These examples underscore the importance of fine-tuning reaction parameters to achieve efficient and selective synthesis. scielo.brnih.gov

Comparative Analysis of Synthetic Pathways and Methodological Advancements

The synthesis of this compound and its analogues can be achieved through various pathways, with transition-metal catalysis being a particularly prominent and evolving field. Copper- and rhodium-catalyzed methods represent two powerful, yet distinct, approaches.

Copper-catalyzed syntheses are often favored due to the low cost and earth abundance of the metal. nih.gov Methods like the Ullmann-type intramolecular C-O bond formation and dehydrogenative C–H/O–H coupling offer efficient routes that can be performed in one-pot procedures, enhancing operational simplicity. acs.orgnih.govrsc.org These pathways often start from simple, readily available precursors like aryl ketones, making them attractive for large-scale synthesis. acs.orgnih.gov

Rhodium(III)-catalyzed reactions, while employing a more expensive precious metal, provide access to unique and highly efficient transformations driven by C-H activation. bohrium.comnih.gov These methods allow for the convergent synthesis of complex, highly substituted benzofurans with excellent regioselectivity, which might be difficult to achieve using other methods. nih.gov The ability to functionalize otherwise inert C-H bonds opens up novel disconnection approaches in retrosynthetic analysis.

Methodological advancements have focused on increasing efficiency and sustainability. The development of one-pot, multi-step reactions minimizes waste and purification steps, as seen in both copper-catalyzed tandem reactions and certain rhodium-catalyzed processes. nih.govscielo.br Furthermore, the move towards catalyst systems that operate under milder conditions and avoid pre-functionalized starting materials represents a significant step forward in green chemistry. rsc.org While copper-based methods offer a cost-effective and robust solution for many benzofuran syntheses, rhodium catalysis provides a powerful alternative for constructing complex molecular architectures through sophisticated C-H functionalization strategies.

Advanced Derivatization and Functionalization Strategies of 2 Methyl 1 Benzofuran 3 Carboxylic Acid

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Nucleus

The benzofuran ring system's reactivity in electrophilic aromatic substitution is influenced by the activating effect of the fused furan (B31954) ring and the directing effects of existing substituents. In 2-methyl-1-benzofuran-3-carboxylic acid, the furan ring positions (C2 and C3) are already substituted. Consequently, electrophilic attack is directed to the benzene (B151609) ring at the C4, C5, C6, and C7 positions. The regiochemical outcome of these substitutions is dictated by the interplay of the activating ortho,para-directing methyl group at C2 and the deactivating meta-directing carboxylic acid group at C3.

Regioselective Halogenation at C4, C5, C6, and C7 Positions

The introduction of halogen atoms onto the benzene portion of the benzofuran nucleus is a key strategy for creating intermediates for further functionalization, such as cross-coupling reactions. The positions of halogenation are determined by the electronic directing effects of the substituents at C2 and C3. The C2-methyl group is an activating group that directs electrophiles to the ortho (C7) and para (C5) positions. Conversely, the C3-carboxylic acid group is a deactivating group, directing incoming electrophiles to its meta positions (C5 and C7).

Due to the synergistic directing effects of both the methyl and carboxylic acid groups towards the C5 and C7 positions, halogenation is expected to occur preferentially at these sites. The C4 and C6 positions are less favored. Regioselective halogenation can be achieved using various reagents, with N-halosuccinimides (NCS, NBS, NIS) in solvents like fluorinated alcohols providing a mild and effective method for many aromatic and heterocyclic compounds. acs.org

Table 1: Predicted Regioselectivity of Halogenation on this compound

Position Influence of C2-Methyl Group (Activating) Influence of C3-Carboxylic Acid Group (Deactivating) Predicted Outcome
C4 Weakly activated (meta) Deactivated (ortho) Disfavored
C5 Activated (para) Deactivated (meta) Favored
C6 Weakly activated (ortho to O, meta to CH3) Deactivated (para) Disfavored

| C7 | Activated (ortho) | Deactivated (meta) | Favored |

Introduction of Diverse Substituents through Directed Functionalization

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings. This approach often relies on a directing group to control regioselectivity. While the carboxylic acid at C3 can itself act as a directing group (see section 3.2.3), another strategy involves its conversion into a more robust directing group.

For instance, benzofuran-2-carboxylic acid has been converted into an N-(quinolin-8-yl)carboxamide. nih.govchemrxiv.org The 8-aminoquinoline (8-AQ) moiety then acts as an effective directing group for palladium-catalyzed C-H arylation at the adjacent C3 position. nih.gov Although this example functionalizes the furan ring of a different isomer, the principle can be extended to the benzene ring of this compound. By forming a suitable amide or other derivative at the C3-carboxyl position, it is possible to direct transition metal catalysts to functionalize the C4 position through the formation of a stable six-membered metallacyclic intermediate. This strategy opens avenues for introducing a wide array of aryl, alkyl, or other functional groups at the C4 position, which is otherwise difficult to access via classical electrophilic substitution. hw.ac.uk

Carboxylic Acid Group Transformations

The carboxylic acid functional group at the C3 position is a versatile handle for a variety of derivatization strategies, including esterification, amidation, and as a directing group for C-H activation.

Esterification Reactions for Derivatization

Esterification is a common method for modifying the properties of a carboxylic acid, such as its solubility, stability, and biological activity. The synthesis of esters of this compound can be readily achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the carboxylic acid can be activated first, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate ester formation under milder conditions. Research on related benzofuran-3-carboxylates has demonstrated the successful synthesis of various esters, highlighting the feasibility of these reactions. thieme-connect.com

Table 2: Representative Esterification Reactions for Benzofuran Carboxylic Acids

Carboxylic Acid Precursor Alcohol Reagent/Conditions Resulting Ester
5-Hydroxy-2-phenylbenzofuran-3-carboxylic acid Ethanol Acid catalyst Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate thieme-connect.com
5-Hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylic acid Ethanol Acid catalyst Ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate thieme-connect.com
This compound Methanol H₂SO₄, Reflux Methyl 2-methyl-1-benzofuran-3-carboxylate

Amidation and Amide Derivative Synthesis

The synthesis of amides from this compound is a valuable strategy for creating compounds with diverse biological activities. The most common approach involves activating the carboxylic acid before reacting it with a primary or secondary amine.

A standard procedure is the conversion of the carboxylic acid to its corresponding acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with a wide range of amines to form the desired amide. Alternatively, peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be used to form the amide bond directly from the carboxylic acid and amine under mild conditions. chemrxiv.org This method is particularly useful for sensitive substrates. The synthesis of 5-hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide has been reported, demonstrating the successful application of amidation reactions on this scaffold. thieme-connect.com

Table 3: Representative Amidation Reactions for Benzofuran Carboxylic Acids

Carboxylic Acid Precursor Amine Reagent/Conditions Resulting Amide
5-Hydroxy-2-methylbenzofuran-3-carboxylic acid Aniline 1. SOCl₂, Reflux; 2. Aniline 5-Hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide thieme-connect.com
Benzofuran-2-carboxylic acid Benzylamine HATU, DIPEA, DCM N-Benzylbenzofuran-2-carboxamide chemrxiv.org
This compound Morpholine 1. Oxalyl Chloride; 2. Morpholine (2-Methyl-1-benzofuran-3-yl)(morpholino)methanone

Utilization of the Carboxylic Acid as a Directing Group in Cross-Coupling Reactions

The carboxylic acid moiety is an effective directing group for transition-metal-catalyzed C-H functionalization. nih.govresearchgate.net This strategy allows for the selective introduction of substituents at the position ortho to the directing group. In the case of this compound, the carboxylic acid group can direct the functionalization of the C4 position on the benzofuran nucleus.

The mechanism typically involves the coordination of a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to the carboxylate. This is followed by the formation of a five-membered metallacyclic intermediate through C-H bond cleavage at the C4 position. This activated intermediate can then react with various coupling partners, such as alkenes (Heck-type reaction), alkynes, or organometallic reagents, to form a new carbon-carbon or carbon-heteroatom bond at the C4 position. researchgate.net This approach is highly valuable as it provides a direct route to C4-substituted benzofurans, which are often challenging to synthesize using traditional methods. The carboxylic acid directing group can either be retained in the final product or removed via decarboxylation, offering further synthetic flexibility. nih.govresearchgate.net

Modification of Alkyl and Aryloxy Substituents

The strategic modification of alkyl and aryloxy substituents on the this compound scaffold represents a critical avenue for the development of novel derivatives with tailored properties. These functionalization strategies allow for the fine-tuning of the molecule's electronic and steric characteristics, which can significantly influence its chemical reactivity and biological activity.

Alkylation and Etherification of Hydroxy-Substituted Analogues

Alkylation and etherification reactions are fundamental methods for modifying hydroxy-substituted analogues of this compound. These reactions involve the introduction of alkyl or aryl groups to a hydroxyl (-OH) group, converting it into an ether (-OR) or a more complex alkylated structure. A common synthetic route involves the Williamson ether synthesis, a well-established method that proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. This approach is instrumental in creating a diverse range of ether derivatives.

For instance, the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been achieved through a one-pot, three-step process that incorporates the Williamson ether synthesis. scielo.br This procedure involves the in situ formation of an ether by reacting a substituted salicylaldehyde with a quinoline derivative, followed by hydrolysis and intramolecular cyclization. scielo.br This highlights the utility of etherification in constructing complex heterocyclic systems built upon the benzofuran core.

Starting MaterialReagentProductReaction Type
Ethyl 2-(bromomethyl)quinoline-3-carboxylateSubstituted salicylaldehydes2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivativesWilliamson ether synthesis, hydrolysis, intramolecular cyclization

Halogenation of Methyl and Acetyl Groups

The introduction of halogen atoms into the methyl and acetyl groups of this compound and its derivatives is a key strategy for modulating their chemical properties. Halogenation can significantly alter the electron density distribution within the molecule, thereby influencing its reactivity and potential as a precursor for further synthetic transformations.

Research has demonstrated the successful halogenation of acetyl groups on the benzofuran ring system. For example, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be halogenated to produce derivatives with potential anticancer properties. nih.gov

Specifically, the synthesis of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is achieved by treating the starting material with chlorine gas, which is generated in situ. nih.gov Similarly, the synthesis of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves the dropwise addition of a bromine solution to a solution of methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in chloroform. nih.gov These reactions demonstrate the feasibility of direct halogenation on the acetyl substituent, leading to the formation of dihalogenated acetyl groups. The introduction of bromine and a methoxy group has been shown to influence the biological properties of these compounds, suggesting that such modifications are a viable strategy for developing new therapeutic agents. nih.gov

Starting MaterialReagent(s)ProductReaction Type
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateChlorine gas (generated from KMnO4 and HCl)Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateChlorination
Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylateBromine in chloroformMethyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateBromination

Computational and Theoretical Investigations of 2 Methyl 1 Benzofuran 3 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For benzofuran (B130515) derivatives, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide results that are in good agreement with experimental data. nih.gov

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). For 2-Methyl-1-benzofuran-3-carboxylic acid, the planar benzofuran ring system is the core structure. The primary conformational flexibility arises from the orientation of the carboxylic acid group relative to the benzofuran ring.

Table 1: Predicted Optimized Geometrical Parameters for a Benzofuran Carboxylic Acid Derivative (1-benzofuran-2-carboxylic acid) (Data adapted from a study on a closely related isomer)

ParameterBond Length (Å) - CalculatedBond Angle (°) - Calculated
C2-C31.37
C3-C91.45
C9=O101.22
C9-O111.35
O11-H120.97
C2-C3-C9: 128.5
C3-C9=O10: 125.1
C3-C9-O11: 111.5
O10-C9-O11: 123.4
C9-O11-H12: 105.8

This table presents calculated data for 1-benzofuran-2-carboxylic acid as a predictive model for the geometry of this compound. The atom numbering is specific to the reference study.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For benzofuran carboxylic acids, the HOMO is typically localized over the benzofuran ring, indicating that this is the primary site for electrophilic attack. nih.gov The LUMO is generally distributed over the carboxylic acid group and the adjacent furan (B31954) ring, suggesting this region is susceptible to nucleophilic attack. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule. In the MEP of a typical benzofuran carboxylic acid, the negative potential (red and yellow regions) is concentrated around the electronegative oxygen atoms of the carboxylic acid group, highlighting these as sites for electrophilic attack. The hydrogen atom of the hydroxyl group will show a positive potential (blue region), indicating its susceptibility to nucleophilic attack.

Table 2: Calculated FMO Energies for Benzofuran Carboxylic Acid Derivatives (Data adapted from a study on closely related isomers)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1-Benzofuran-2-carboxylic acid-6.58-1.894.69
1-Benzofuran-3-carboxylic acid-6.62-1.954.67

This data for parent benzofuran carboxylic acids suggests the likely FMO energy range for this compound.

Global reactivity descriptors, derived from FMO energies, can be calculated to quantify the chemical reactivity of this compound. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). A lower hardness and a higher electrophilicity index generally indicate higher reactivity.

The MEP and FMO analyses together can predict the most likely sites for chemical reactions. For instance, the benzofuran ring is known to undergo electrophilic substitution. researchgate.net The carboxylic acid group can undergo reactions typical of this functional group, such as esterification. Computational studies can help in elucidating the mechanisms of these reactions by modeling transition states and reaction pathways.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman). The calculated harmonic frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method.

For this compound, the characteristic vibrational modes would include:

O-H stretch: A broad band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

C-H stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl group C-H stretches will appear just below 3000 cm⁻¹.

C=O stretch: A strong absorption in the FT-IR spectrum, typically around 1700 cm⁻¹. Conjugation with the benzofuran ring may shift this to a slightly lower wavenumber. libretexts.org

C-O stretch and O-H bend: These modes are expected in the fingerprint region of the spectrum.

Benzofuran ring vibrations: Characteristic ring stretching and bending vibrations will also be present.

Computational studies on 2-(5-methyl-1-benzofuran-3-yl) acetic acid have shown a good correlation between calculated and experimental vibrational frequencies. researchgate.net

Table 3: Predicted Vibrational Frequencies for a Benzofuran Carboxylic Acid Derivative (Based on general ranges and data from similar compounds)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (dimer)2500-3300Broad, Strong (IR)
Aromatic C-H stretch3050-3150Medium (IR), Strong (Raman)
Aliphatic C-H stretch2850-2980Medium (IR), Medium (Raman)
C=O stretch1680-1710Very Strong (IR)
C=C stretch (ring)1500-1600Medium-Strong (IR & Raman)
C-O stretch1210-1320Strong (IR)
O-H bend (out-of-plane)900-960Broad, Medium (IR)

Theoretical calculations of NMR chemical shifts have become a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

For this compound, the predicted ¹H NMR spectrum would show:

A downfield singlet for the carboxylic acid proton (typically >10 ppm).

Signals in the aromatic region (7-8 ppm) for the protons on the benzene (B151609) part of the benzofuran ring.

A singlet for the methyl group protons, likely in the range of 2.0-2.5 ppm.

The ¹³C NMR spectrum would feature:

A signal for the carboxylic carbon in the range of 165-175 ppm.

Signals for the aromatic and furan ring carbons in the range of 110-160 ppm.

A signal for the methyl carbon at the upfield end of the spectrum.

Calculations performed on related structures like 2-(5-methyl-1-benzofuran-3-yl) acetic acid have demonstrated good agreement between the calculated and experimental chemical shifts. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Based on typical values for similar functional groups and structures)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H12.0 - 13.0
Aromatic H's7.0 - 8.0
Methyl H's2.2 - 2.6
Carboxylic Acid C165 - 175
Benzofuran Ring C's110 - 160
Methyl C15 - 25

Molecular Dynamics Simulations to Elucidate Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a solute and solvent molecules at the atomic level. These simulations can provide detailed insights into the solvation process, revealing how solvent molecules arrange themselves around the solute and the nature of the intermolecular forces at play. ugr.es In the study of this compound, MD simulations are employed to understand its behavior in different solvent environments, which is crucial for predicting its reactivity, solubility, and transport properties.

The process typically begins by placing a single molecule of this compound into a simulation box filled with a chosen solvent, such as water or ethanol. The interactions between all atoms are described by a force field, and the system's evolution over time is calculated by solving Newton's equations of motion. ugr.es For instance, a simulation might be run for a duration of 20 nanoseconds, with the system's coordinates saved at regular intervals. ugr.es

Analysis of the simulation trajectory can reveal key aspects of solvation. A primary focus is on the hydrogen bonding interactions between the carboxylic acid group of the molecule and polar solvent molecules. The simulations can quantify the number of hydrogen bonds, their average lifetimes, and their geometric characteristics. It is expected that the carboxylic proton and the carbonyl oxygen of this compound would act as primary sites for hydrogen bonding with protic solvents. Furthermore, the simulations can elucidate the role of weaker interactions, such as van der Waals forces, which are significant for the nonpolar benzofuran ring system. researchgate.net The study of these intermolecular forces is fundamental to understanding the structure, reactivity, and other dynamic parameters of the molecule in solution. ugr.es

Characterization of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO responses. Benzofuran derivatives have been investigated as promising candidates for NLO applications due to their electronic structure. researchgate.netnih.gov

Computational quantum chemical methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters calculated include the electric dipole moment (μ), polarizability (⟨α⟩), and the first hyperpolarizability (β). The first hyperpolarizability (β) is a critical measure of the second-order NLO response of a molecule. Calculations are often performed using specific functionals, like B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p)) to ensure accuracy. researchgate.netdoi.org

For this compound, the benzofuran ring system acts as a π-conjugated framework. The carboxylic acid group can function as an electron-accepting group, while the methyl group is a weak electron donor. This donor-π-acceptor architecture is a common feature in molecules with high NLO activity. nih.gov Theoretical studies would involve optimizing the molecular geometry and then calculating the NLO properties. The results from such calculations provide a theoretical basis for the molecule's potential in NLO applications and can guide the synthesis of new derivatives with enhanced properties. researchgate.net

Table 1: Representative Calculated NLO Properties for a Benzofuran Derivative

Property Description Calculated Value (a.u.)
⟨α⟩ Average linear polarizability Describes the linear response of the molecule to an external electric field.
β_tot Total first hyperpolarizability Quantifies the second-order NLO response, crucial for applications like frequency doubling.

| μ | Dipole Moment | Measures the separation of positive and negative charges in the molecule. |

Note: The table is illustrative of the types of properties calculated for benzofuran derivatives. Specific values for this compound require dedicated computational studies.

Validation and Correlation of Computational Predictions with Experimental Data

The reliability of computational models is established by comparing their predictions with experimental results. researchgate.net For this compound, theoretical calculations, primarily using DFT, can predict various molecular properties that can be experimentally verified.

Geometric Parameters: Computational methods can provide an optimized molecular geometry, detailing bond lengths and angles. These theoretical values can be directly compared with experimental data obtained from single-crystal X-ray diffraction (XRD) analysis. For closely related compounds like 1-benzofuran-2-carboxylic acid, studies have shown a very good consistency between DFT-calculated geometries and XRD-determined structures. researchgate.netresearchgate.net

Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental spectra obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The calculated harmonic wavenumbers often show excellent agreement with experimental values, allowing for precise assignment of vibrational modes. researchgate.net For example, the characteristic stretching frequency of the carboxylic acid's C=O group can be accurately predicted.

Electronic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. doi.orgresearchgate.net The calculated maximum absorption wavelength (λ_max) can be compared with experimental measurements in different solvents. Furthermore, frontier molecular orbitals (HOMO and LUMO) are calculated to understand the electronic transitions and reactivity of the molecule. researchgate.net The correlation between these computational predictions and experimental data serves to validate the theoretical methods used, providing confidence in their predictive power for properties that are difficult or impossible to measure directly. memphis.edumdpi.com

Table 2: Comparison of Theoretical and Experimental Data for a Benzofuran Carboxylic Acid Analog

Parameter Computational (DFT) Experimental (XRD/FT-IR)
Bond Length (C=O) ~1.21 Å ~1.20 Å
Bond Length (O-H) ~0.97 Å ~0.96 Å
Bond Angle (O=C-O) ~122° ~121.5°

| Vibrational Freq. (C=O stretch) | ~1700 cm⁻¹ | ~1697 cm⁻¹ |

Note: Data is representative for a closely related benzofuran carboxylic acid to illustrate the typical correlation between calculated and experimental values. researchgate.netresearchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-Methyl-1-benzofuran-3-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.

Aromatic Protons: The four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) would typically appear in the downfield region, approximately between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the fused furan (B31954) ring and the electron-withdrawing carboxylic acid group.

Methyl Protons: The methyl group at the C-2 position is attached to an sp²-hybridized carbon of the furan ring. This would result in a singlet (as there are no adjacent protons to couple with) appearing further downfield than a typical aliphatic methyl group, likely in the range of δ 2.4 - 2.7 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its exact position can be concentration-dependent. nih.gov

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, ten distinct signals would be expected.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is significantly deshielded and would appear at the far downfield end of the spectrum, typically in the range of δ 165-185 ppm. nih.gov

Aromatic and Furan Carbons: The eight sp²-hybridized carbons of the benzofuran (B130515) ring system would resonate in the aromatic region, generally between δ 110 and 160 ppm. The carbons attached to the oxygen atom (C-7a and C-2) and the carboxylic acid group (C-3) would be the most deshielded within this group.

Methyl Carbon: The sp³-hybridized carbon of the methyl group would appear at the most upfield region of the spectrum, typically below δ 20 ppm.

Expected ¹³C NMR Chemical Shift Ranges:

Carbon AtomExpected Chemical Shift (ppm)
C=O (Carboxyl)165 - 185
C-2, C-3a, C-7a140 - 160
C-3, C-4, C-5, C-6, C-7110 - 135
CH₃ (Methyl)10 - 20

Note: This is an interactive table. The values are predicted based on general principles.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this molecule, it would be crucial for assigning the adjacent protons on the benzene ring by showing correlations between H-4/H-5, H-5/H-6, and H-6/H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton singlet to the methyl carbon signal.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₈O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Expected HRMS Data:

IonCalculated Exact Mass
[M+H]⁺177.05462
[M+Na]⁺199.03656
[M-H]⁻175.04007

Note: This is an interactive table.

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The technique is particularly useful for confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. nih.gov

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid would be present around 1700-1725 cm⁻¹. Conjugation with the furan ring might lower this frequency slightly.

C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic and furan rings.

C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the furan ether linkage would be expected in the 1200-1300 cm⁻¹ region.

Summary of Expected IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch1700 - 1725Strong
Aromatic/FuranC=C Stretch1450 - 1600Medium-Weak
Carboxylic Acid/EtherC-O Stretch1200 - 1300Strong

Note: This is an interactive table.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For derivatives of benzofuran carboxylic acid, single-crystal X-ray diffraction is a critical tool for confirming the molecular geometry and understanding packing arrangements in the solid state. unimi.itresearchgate.net

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. unimi.it The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the full molecular structure can be modeled.

The crystallographic data obtained for these related structures provide a template for what would be expected for this compound. Key parameters determined include the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Representative Crystallographic Data for Benzofuran Carboxylic Acid Derivatives

Parameter 2-(5-Methyl-1-benzofuran-3-yl)acetic acid researchgate.net 1-benzofuran-2-carboxylic acid researchgate.net
Formula C₁₁H₁₀O₃ C₉H₆O₃
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/n
a (Å) 12.2090 (5) 11.234 (3)
b (Å) 20.3796 (14) 5.0872 (13)
c (Å) 7.4335 (9) 13.111 (3)
**β (°) ** 95.980 (4) 94.02 (2)
**Volume (ų) ** 1839.5 (3) 749.79 (15)

| Z | 8 | 4 |

This table presents data for related compounds to illustrate typical crystallographic parameters.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential technique for the separation, identification, and purification of compounds. For this compound, various chromatographic methods are employed to ensure the purity of synthesized batches and to isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of carboxylic acids. mdpi.com A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile or methanol, often acidified with formic acid or acetic acid to suppress the ionization of the carboxylic acid group. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzofuran ring possesses a strong chromophore. mdpi.com The purity is determined by integrating the peak area of the main component relative to any impurities.

Gas Chromatography (GC) can also be used, although it often requires derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to prevent thermal degradation and improve peak shape.

Column Chromatography on silica gel is a standard method for the purification of benzofuran derivatives on a preparative scale. scispace.com A solvent system of appropriate polarity, such as a mixture of hexane and ethyl acetate, is used to elute the compound from the column, effectively separating it from starting materials and byproducts. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) .

Table 2: Typical Chromatographic Conditions for Analysis of Benzofuran Carboxylic Acids

Technique Stationary Phase Mobile Phase / Eluent Detection Purpose
HPLC Reversed-Phase C18 Acetonitrile/Water + 0.1% Formic Acid (Gradient) UV (e.g., 254 nm) Purity Assessment
TLC Silica Gel Hexane:Ethyl Acetate (e.g., 7:3 v/v) UV (254 nm) Reaction Monitoring

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (Gradient) | Fraction Collection, TLC | Purification |

Strategies for Resolving Discrepancies between Theoretical and Observed Spectral Data

In modern chemical characterization, it is common to compare experimentally obtained spectroscopic data (e.g., FT-IR, NMR) with data calculated using computational methods like Density Functional Theory (DFT). researchgate.net While good agreement is often found, discrepancies can arise. Resolving these differences is crucial for a complete and accurate structural assignment.

Common strategies include:

Refining Computational Models: Discrepancies may indicate that the level of theory or basis set used in the calculation is insufficient. One can employ more sophisticated models that account for factors such as electron correlation or use larger basis sets for a more accurate prediction. researchgate.net For instance, comparing results from different functionals (e.g., B3LYP, M06-2X) can provide a range of theoretical values.

Considering Environmental Effects: Initial calculations are often performed on an isolated molecule in the gas phase. Discrepancies with experimental data from solution or solid-state measurements can often be resolved by incorporating solvent effects (using models like the Polarizable Continuum Model, PCM) or by performing calculations on a dimer or a crystal lattice to account for intermolecular interactions like hydrogen bonding. dntb.gov.ua For carboxylic acids, the difference between the monomeric and dimeric forms can lead to significant shifts in vibrational frequencies, particularly for the O-H and C=O stretches. dntb.gov.ua

Re-evaluating Experimental Data: If refining the theoretical model does not resolve the discrepancy, the experimental data must be critically re-examined. Potential issues include the presence of impurities, residual solvent, or polymorphism in the solid sample. Re-purification of the sample and re-acquisition of the spectra under controlled conditions may be necessary.

Vibrational Scaling Factors: It is a common practice to apply empirical scaling factors to calculated vibrational frequencies to correct for systematic errors inherent in the computational method and the neglect of anharmonicity. These factors are derived by comparing calculated and experimental frequencies for a range of known compounds.

By systematically applying these strategies, a coherent interpretation that aligns both theoretical predictions and experimental observations can be achieved, leading to a confident characterization of the molecule.

Applications in Advanced Chemical Research and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The intrinsic reactivity of 2-Methyl-1-benzofuran-3-carboxylic acid makes it a valuable starting material for the synthesis of more complex molecules. The carboxylic acid group at the 3-position and the methyl group at the 2-position serve as functional handles for further chemical modifications, allowing for the extension of the molecular framework.

While direct examples of the use of this compound in the construction of polycyclic heterocyclic systems are not extensively documented in publicly available research, the benzofuran (B130515) core is a well-established platform for synthesizing such structures. For instance, related benzofuran derivatives have been utilized in one-pot reactions to create complex hybrid molecules that incorporate other heterocyclic systems like quinoline. nih.govbeilstein-journals.orgscielo.br These syntheses often involve the reaction of a benzofuran precursor with other reagents to yield fused or linked polycyclic systems. nih.govbeilstein-journals.org The methodology typically involves transformations that build upon the existing benzofuran ring, leading to the formation of novel, larger heterocyclic structures. nih.govbeilstein-journals.orgscielo.br This general reactivity suggests the potential for this compound to be employed in similar synthetic strategies to access novel polycyclic compounds with potential applications in medicinal chemistry and materials science.

This compound and its derivatives serve as crucial precursors for a variety of structurally diverse organic molecules, most notably in the pharmaceutical industry. The carboxylic acid and methyl groups on the benzofuran ring are key reactive sites that allow for the molecule to be elaborated into more complex structures.

A significant application is the role of a hydroxylated analogue, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, as a key intermediate in the synthesis of Fruquintinib. tdcommons.org Fruquintinib is a potent and selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is used in the treatment of certain types of cancer. tdcommons.org The synthesis of Fruquintinib from this benzofuran derivative underscores the importance of this class of compounds as foundational building blocks in the development of therapeutic agents. tdcommons.org

The general utility of benzofuran carboxylic acids as precursors is also demonstrated in the synthesis of various amide derivatives. researchgate.netmdpi.com The carboxylic acid moiety can be readily converted into an acid chloride or activated with coupling agents to facilitate amide bond formation with a wide range of amines, leading to a diverse library of benzofuran-based compounds. researchgate.net

Below is a table summarizing the role of this compound derivatives as precursors:

DerivativeResulting MoleculeSignificance
6-hydroxy-2-methylbenzofuran-3-carboxylic acidFruquintinibAn approved anti-cancer therapeutic agent. tdcommons.org
3-methylbenzofuran-2-carbohydrazidePyrazoles, Oximes, HydrazonesPrecursors for various heterocyclic compounds with potential biological activities. researchgate.net
Benzofuran-2-carboxylic acidC3-substituted benzofuran-2-carboxamidesAccess to a wide range of structurally complex molecules through multi-step synthesis. mdpi.com

Contributions to Materials Science Development

The application of this compound in materials science is a field with potential for significant growth. While specific research on this particular compound is limited, the broader class of benzofuran-containing molecules has been explored for various materials science applications due to their rigid, planar structure and tunable electronic properties.

Currently, there is no specific information available in the public domain regarding the use of this compound in the synthesis of polymers and advanced coatings.

There is no specific information available in the public domain detailing the use of this compound in the development of Organic Light-Emitting Diode (OLED) host materials. However, the development of efficient host materials is crucial for the performance of OLEDs, and various organic molecular structures are continuously being investigated for this purpose. noctiluca.eunih.govresearchgate.net

There is no specific information available in the public domain on the integration of this compound into organic transistor architectures. Research into new organic semiconductors for applications in organic field-effect transistors (OFETs) is an active area, with a focus on molecules that exhibit good charge transport properties and stability. researchgate.netnih.gov

Role in Analytical Method Development

The structural features of this compound, namely the carboxylic acid group, present specific challenges and opportunities in the development of analytical methods. The polarity of the carboxyl group can lead to poor peak shape and volatility issues in gas chromatography, while its lack of a strong chromophore can limit sensitivity in UV-based detection for high-performance liquid chromatography. To overcome these limitations, various derivatization and specialized detection strategies are employed.

Derivatization for Enhanced Chromatographic Analysis (e.g., GC, HPLC)

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for chromatographic analysis. For carboxylic acids like this compound, this typically involves converting the polar carboxyl group into a less polar, more volatile, or more easily detectable derivative.

For Gas Chromatography (GC), the primary goals of derivatization are to increase the volatility and thermal stability of the analyte. Common methods include silylation and alkylation (esterification). colostate.edu Methyl esters, for example, are frequently prepared because they are well-characterized and exhibit good chromatographic behavior. colostate.edu

Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatization MethodReagent ClassExample ReagentTarget Functional GroupResulting Derivative
Alkylation (Esterification)DiazoalkanesDiazomethaneCarboxylic AcidMethyl Ester
Alkylation (Esterification)Alkyl HalidesMethyl IodideCarboxylic AcidMethyl Ester
SilylationSilylating AgentsBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Carboxylic AcidTrimethylsilyl (TMS) Ester

This table illustrates general derivatization methods applicable to carboxylic acids for GC analysis.

For High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a fluorescent or UV-absorbing tag to the molecule, thereby enhancing detection sensitivity. mdpi.com This is particularly useful for compounds that lack a native chromophore suitable for high-sensitivity detection. mdpi.com Benzofurazan-based reagents have been developed specifically for derivatizing carboxylic acids to improve their detection by fluorescence or electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov The reaction typically results in a stable, highly fluorescent product that can be detected at very low concentrations. mdpi.com

Table 2: Derivatization Reagents for HPLC Analysis of Carboxylic Acids

Detection MethodReagent ClassExample ReagentTarget Functional GroupAdvantage
FluorescenceBenzofurazan-basedDAABD-AECarboxylic AcidHigh Sensitivity
Fluorescence/MSBenzofurazan-basedDBD-EDCarboxylic AcidHigh Sensitivity
UV/VisibleBenzoyl Halides3,5-Dinitrobenzoyl chlorideCarboxylic AcidEnhanced UV Detection

This table shows examples of derivatization strategies to enhance the detectability of carboxylic acids in HPLC.

Development of Detection and Quantification Methodologies

The development of robust detection and quantification methods is essential for determining the concentration of this compound in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the principal techniques for this purpose. mdpi.comcdc.gov

Mass spectrometry is a powerful detection method that can be used with or without prior derivatization. mdpi.com When coupled with LC (LC-MS), it allows for the sensitive and selective quantification of carboxylic acids. For ESI-MS detection, analysis can be performed in negative ion mode to detect the deprotonated carboxylate anion, although derivatization to form a positively charged derivative can significantly increase sensitivity. mdpi.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragment ion transitions, which is crucial for accurate quantification in complex samples. nih.gov

For quantification, a calibration curve is typically constructed using standards of known concentrations. nih.gov The linearity of the response over a specific concentration range is established to ensure the accuracy of the measurements. nih.gov While flame ionization detection (FID) can be used in GC, it is not specific and may not be suitable for complex matrices. cdc.gov Therefore, GC-MS is often preferred as it provides both retention time and mass spectral data for confident identification and quantification. cdc.gov

Structure Reactivity Relationship Studies of 2 Methyl 1 Benzofuran 3 Carboxylic Acid Derivatives

Influence of Substituents on Electronic Properties and Reactivity Profile

The electronic properties and subsequent reactivity of the 2-methyl-1-benzofuran-3-carboxylic acid scaffold are significantly influenced by the nature of substituents on the benzofuran (B130515) ring. The reactivity of carboxylic acid derivatives is largely governed by the electrophilicity of the carbonyl carbon. libretexts.orgmsu.edu This electrophilic character can be modulated by substituents through inductive and resonance effects.

Inductive electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halo (-Cl, -Br) groups, attached to the benzene (B151609) portion of the scaffold, increase the partial positive charge on the carbonyl carbon. msu.edu This enhancement of electrophilicity makes the carboxylic acid group more susceptible to nucleophilic attack, thereby increasing its reactivity in reactions like esterification or amidation. msu.edu Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or alkyl groups, decrease the electrophilicity of the carbonyl carbon through resonance electron donation, which tends to reduce the reactivity of the carboxylic acid derivative. msu.edumdpi.com

Computational studies on related heterocyclic systems, such as benzothiazole derivatives, have shown that strong EWGs like -NO₂ can significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This reduction in the HOMO-LUMO energy gap can be advantageous for tuning charge transport and optoelectronic properties. mdpi.com

Table 1: Effect of Substituents on the Yield of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives scielo.br

Entry Substituent on Salicylaldehyde Product Yield (%) Electronic Nature
1 H 72 Neutral
2 5-CH₃ 65 Electron-Donating
3 5-OCH₃ 68 Electron-Donating
4 5-Cl 75 Electron-Withdrawing
5 5-Br 71 Electron-Withdrawing
6 5-NO₂ 69 Electron-Withdrawing
7 3,5-Cl₂ 55 Electron-Withdrawing

Effects of Positional Isomerism on Chemical Behavior

Positional isomerism plays a critical role in defining the chemical behavior of benzofuran carboxylic acids. The relative positions of the methyl and carboxylic acid groups on the benzofuran core can lead to significant differences in reactivity, stability, and spectroscopic properties. The primary isomers of concern are those where the carboxylic acid group is located at the C-2 or C-3 position.

The differentiation of positional isomers can be challenging, as they often exhibit similar mass spectra and only slight differences in chromatographic retention times. uva.nl However, their chemical reactivity can be distinct. For example, benzofuran-2-carboxylic acids are readily synthesized from 3-halocoumarins via a Perkin rearrangement, highlighting a specific synthetic route available due to the C-2 positioning of the carboxyl group. nih.gov

The proximity of the carboxylic acid function to the furan's oxygen atom influences the molecule's electronic distribution. In this compound, the carboxylic acid group is at the C-3 position, adjacent to the methyl group at C-2. In its isomer, 3-methyl-1-benzofuran-2-carboxylic acid, these positions are reversed. The C-2 position of the benzofuran ring is known to be a primary site for various reactions. nih.govresearchgate.net Therefore, placing the carboxylic acid group at C-2 directly involves it in the typical reactivity patterns of the heterocyclic ring, whereas a C-3 carboxyl group is one step removed. This can affect reaction mechanisms and the stability of intermediates.

Steric Hindrance Considerations in Reaction Design and Outcome

Steric hindrance is a crucial factor in designing reactions involving this compound. The methyl group at the C-2 position is located directly adjacent to the carboxylic acid at the C-3 position. This arrangement can physically impede the approach of reagents to the carbonyl carbon of the carboxylic acid. libretexts.org

This steric crowding can have several consequences:

Reduced Reaction Rates: The rate of reactions such as esterification with bulky alcohols or amidation with sterically demanding amines may be significantly lower compared to an un-substituted benzofuran-3-carboxylic acid.

Harsher Reaction Conditions: To overcome the steric barrier, more forcing conditions like higher temperatures, longer reaction times, or the use of highly reactive reagents may be necessary.

Reagent Selection: The choice of reagents becomes critical. Smaller, less sterically hindered nucleophiles will be more effective in reacting with the C-3 carboxylic acid group.

For example, in a nucleophilic acyl substitution, the attacking nucleophile must approach the trigonal planar carbonyl carbon. libretexts.org The C-2 methyl group creates a "steric shield" on one side of the carboxylic acid group, potentially influencing the trajectory of the incoming nucleophile and increasing the activation energy of the reaction.

Comparative Reactivity Analysis with Analogous Benzofuran Carboxylic Acids

The reactivity of this compound is best understood when compared to its analogues, such as benzofuran-2-carboxylic acid and the parent benzofuran-3-carboxylic acid. Generally, carboxylic acid derivatives exhibit a wide range of reactivities, with acyl chlorides being the most reactive and amides the least. msu.edu Carboxylic acids themselves lie in the middle of this reactivity spectrum. libretexts.org

A key point of comparison is between the C-2 and C-3 carboxylic acid isomers. The C-2/C-3 double bond in benzofuran is a common site for photochemical cycloadditions and other electrophilic additions. researchgate.net

Benzofuran-2-carboxylic acids: With the carboxyl group at the C-2 position, its electronic character is more directly influenced by the furan (B31954) oxygen. These acids can be synthesized efficiently via methods like the Perkin rearrangement of 3-bromocoumarins, often in very high yields under microwave-assisted conditions. nih.gov

This compound: The presence of the methyl group at C-2 introduces steric hindrance, as discussed previously. Furthermore, the electronic influence of the methyl group (weakly electron-donating) can slightly decrease the reactivity of the C-3 carboxylic acid compared to the unsubstituted analogue.

The reactivity can also be compared to derivatives where the carboxylic acid is further modified. For instance, converting the carboxylic acid to a more reactive acyl chloride or a less reactive amide dramatically alters its chemical behavior. msu.edu The synthesis of various heterocyclic systems, such as pyrazoles, often starts from derivatives like 3-methylbenzofuran-2-carbohydrazide, demonstrating how the reactivity of the core molecule can be harnessed by transforming the carboxylic acid group. researchgate.net

Table 2: List of Mentioned Compounds

Compound Name
This compound
6-hydroxy-2-methylbenzofuran-3-carboxylic acid
2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid
3-Methyl-1-benzofuran-2-carboxylic acid
3-methylbenzofuran-2-carbohydrazide
Benzofuran-2-carboxylic acid
Benzofuran-3-carboxylic acid
3-halocoumarins
3-bromocoumarins
Salicylaldehyde
Acyl chlorides
Amides
Esters
Thioesters
Acyl phosphates
Pyrazoles
Oximes

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the benzofuran (B130515) core is a central theme in organic chemistry, and future efforts are increasingly focused on developing methodologies that are not only efficient but also environmentally benign. rsc.orgnih.gov Traditional methods often require harsh conditions or multi-step procedures, prompting a shift towards innovative strategies. scielo.br

Catalytic Innovations: Transition metal catalysis remains a cornerstone of benzofuran synthesis, with ongoing research into new and improved catalytic systems. nih.gov Palladium-based catalysts, for instance, are widely used for constructing the benzofuran ring through reactions like Sonogashira coupling followed by intramolecular cyclization. acs.orgnih.gov Future work will likely focus on developing more robust and recyclable palladium catalysts, including heterogeneous systems, to improve sustainability. acs.org Beyond palladium, other transition metals like copper, nickel, and rhodium are gaining traction for their unique catalytic activities in benzofuran synthesis. nih.govacs.org

Green Chemistry Approaches: A significant future direction is the adoption of green chemistry principles. This includes the development of catalyst-free reactions, which might utilize simple and environmentally friendly media to proceed. acs.org One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are also highly desirable as they reduce waste, save time, and simplify purification processes. scielo.br The use of eco-friendly solvents, such as water or deep eutectic solvents, is another promising area that minimizes the environmental impact of chemical synthesis. acs.org

Novel Reaction Pathways: Researchers are continuously exploring unprecedented reaction pathways. For example, methods involving cascade reactions, free radical cyclization, and proton quantum tunneling are being investigated to construct complex benzofuran systems with high yields and fewer side reactions. rsc.orgscienceopen.com These novel strategies could provide efficient routes to synthesize derivatives of 2-Methyl-1-benzofuran-3-carboxylic acid that are otherwise difficult to access.

Table 1: Emerging Sustainable Synthetic Strategies for Benzofuran Derivatives

StrategyKey FeaturesPotential AdvantagesReference
Palladium-Copper Co-catalysisSonogashira coupling followed by intramolecular cyclization.High efficiency for C-C and C-O bond formation. nih.govacs.org
Nickel CatalysisEnables intramolecular nucleophilic addition.Cost-effective alternative to palladium with noteworthy yields. nih.govacs.org
One-Pot, Catalyst-Free ReactionsCascade reactions in green media (e.g., DMF).Reduced waste, operational simplicity, avoids toxic catalysts. acs.org
Deep Eutectic Solvents (DES)Use of eco-friendly solvents like choline (B1196258) chloride-ethylene glycol.Environmentally benign, potentially recyclable reaction medium. acs.org

Exploration of Advanced Functionalization Techniques

To unlock the full potential of this compound, the development of advanced methods to selectively modify its structure is crucial. Direct C-H functionalization has emerged as a powerful tool for this purpose, allowing for the introduction of new substituents onto the benzofuran core without the need for pre-functionalized starting materials. mdpi.com

Regioselective C-H Arylation: Palladium-catalyzed C-H arylation is a particularly useful technique for modifying the benzofuran skeleton. nih.gov Research has demonstrated robust methods for the regioselective C-2 arylation of benzofurans under remarkably mild, room-temperature conditions. nsf.gov This allows for the coupling of benzofurans with a wide range of aryl iodides, tolerating various functional groups. nsf.gov Future research will aim to expand the scope of these reactions to other positions on the benzofuran ring and to develop catalysts that offer even greater control and efficiency. Cobalt-catalyzed systems are also being explored as a cost-effective alternative for C-H functionalization, capable of facilitating intramolecular hydroarylation to produce diverse benzofuran derivatives. icchafoundation.org.in

Sequential Functionalization: The power of C-H activation can be amplified through sequential reactions, enabling the synthesis of highly complex and functionalized molecules. nih.gov For example, a rhodium-catalyzed intermolecular C-H insertion could be followed by a palladium-catalyzed C-H activation/C-O cyclization to build intricate dihydrobenzofuran structures. nih.gov Applying such sequential strategies to this compound could generate libraries of novel compounds with unique properties and potential applications.

Table 2: Advanced C-H Functionalization Methods for Benzofurans

MethodCatalyst SystemKey TransformationSignificanceReference
Room-Temperature Direct ArylationPd(OAc)₂ / Ag₂ORegioselective C-2 arylation with aryl iodides.Mild conditions, wide functional group tolerance. nsf.gov
C-H Arylation with Organoantimony ReagentsPd(OAc)₂ / CuCl₂Regioselective C-H arylation using triarylantimony difluorides.Alternative aryl source for coupling reactions. nih.gov
Amide-Directed HydroarylationCp*Co(III)Intramolecular C-H functionalization.Cost-effective cobalt catalyst, access to polysubstituted benzofurans. icchafoundation.org.in
Sequential C-H FunctionalizationRh and Pd catalystsEnantioselective synthesis via sequential C-H insertion and cyclization.Construction of highly functionalized, chiral structures. nih.gov

Synergistic Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis and analysis is a powerful strategy that is expected to accelerate research on this compound. Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular docking, provide invaluable insights that can guide experimental work. nih.govresearchgate.net

Predictive Modeling and Mechanistic Insights: DFT calculations can be used to optimize molecular structures, predict spectroscopic properties (like vibrational frequencies), and analyze electronic characteristics (such as HOMO-LUMO energy gaps). nih.govresearchgate.net This theoretical data helps in understanding the reactivity of the molecule and can be compared with experimental results for validation. nih.gov Such computational studies are crucial for elucidating reaction mechanisms, for instance, by modeling transition states and intermediates in catalytic cycles, thereby aiding in the design of more efficient synthetic routes.

Virtual Screening and Drug Design: Molecular docking is a computational tool that plays a critical role in medicinal chemistry by simulating the interaction between a small molecule (ligand) and a biological target (e.g., a protein or enzyme). researchgate.netnih.govresearchgate.net By docking derivatives of this compound into the active sites of therapeutic targets, researchers can predict their binding affinity and mode of interaction. nih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates for further synthesis and biological evaluation, significantly streamlining the drug discovery process. researchgate.net The synergy between synthesizing novel derivatives and computationally predicting their biological activity represents a major frontier in the development of new therapeutic agents based on the benzofuran scaffold. nih.govnih.gov

Expansion into Novel Areas of Materials Science and Chemical Engineering

While much of the focus on benzofuran derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in materials science and chemical engineering. rsc.orgrsc.org Future research is expected to increasingly explore the potential of compounds like this compound in these fields.

Organic Electronics: The benzofuran ring system, being an electron-rich heteroaromatic structure, is a promising building block for organic electronic materials. rsc.org Derivatives can be designed and synthesized for potential use in organic transistors, demonstrating the versatility of the scaffold beyond biological applications. rsc.org The ability to tune the electronic properties through functionalization could lead to the development of novel materials for sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices.

Functional Polymers and Dyes: The structural rigidity and chemical functionality of this compound make it a potential monomer or building block for the synthesis of functional polymers. rsc.org These polymers could possess unique thermal, optical, or electronic properties. Furthermore, the benzofuran core is found in various natural and synthetic dyes, and new derivatives could be explored as advanced chromophores for applications ranging from textiles to high-tech optical materials. bohrium.com

Chemical Engineering Applications: In chemical engineering, benzofuran derivatives could serve as specialized intermediates or building blocks for complex chemical syntheses. chemicalbook.com For example, their use as components in high-performance liquid chromatography (HPLC) methods highlights their utility in analytical applications. chemicalbook.com The development of efficient, large-scale synthetic routes for this compound and its derivatives will be essential to enable their broader application in these industrial and technological domains.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-1-benzofuran-3-carboxylic acid and its derivatives?

The synthesis typically involves alkylation or coupling reactions. For example, 5-chloro-3-methylbenzofuran-2-carboxylic acid derivatives can be synthesized via alkylation using 1-(2-bromoethoxy)naphthalene under reflux conditions, followed by purification via column chromatography (ethyl acetate/hexane) . Saponification of ester precursors (e.g., ethyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) with potassium hydroxide in methanol/water yields carboxylic acid derivatives, with yields >80% after acidification and extraction .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

  • NMR : Key signals include aromatic protons (δ 7.1–7.7 ppm) and methyl groups (δ 2.4–2.5 ppm) .
  • X-ray crystallography : The benzofuran core is planar (mean deviation <0.01 Å), with intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers. Hydrogen bond distances range from 2.65–2.75 Å .
  • MS : ESI-MS confirms molecular ion peaks (e.g., m/z = 381.1 [M+H]+ for alkylated derivatives) .

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography : Use ethyl acetate or ethyl acetate/hexane (1:3) for polar derivatives .
  • Recrystallization : Benzene or chloroform evaporation yields single crystals suitable for X-ray analysis .
  • Acid-base extraction : Acidify aqueous layers to pH 1 with HCl to precipitate the carboxylic acid .

Advanced Research Questions

Q. How do substituents on the benzofuran core influence biological activity and intermolecular interactions?

  • Pharmacological activity : Electron-withdrawing groups (e.g., Cl, F) enhance antibacterial and antifungal properties by increasing electrophilicity .
  • Hydrogen bonding : Carboxylic acid groups form robust O–H⋯O networks, stabilizing crystal structures and potentially enhancing solubility .
  • π–π stacking : Aromatic interactions (Cg···Cg ≈ 3.8 Å) contribute to solid-state stability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolic stability assays : Test derivatives in liver microsomes to identify rapid degradation (e.g., ester hydrolysis).
  • SAR studies : Modify substituents (e.g., sulfinyl or cyclohexyl groups) to balance lipophilicity (logP) and membrane permeability .
  • Crystallographic analysis : Correlate hydrogen-bonding patterns with solubility discrepancies .

Q. What strategies improve the drug-likeness of this compound derivatives?

  • Prodrug design : Convert carboxylic acids to methyl esters for enhanced bioavailability, followed by in vivo hydrolysis .
  • Fragment-based optimization : Use X-ray structures to guide substitutions at C3/C5 positions, improving target (e.g., Mcl1) binding affinity .
  • ADMET profiling : Assess logP, PSA, and CYP450 inhibition to mitigate toxicity .

Q. How can computational methods predict the reactivity of derivatives in synthetic pathways?

  • DFT calculations : Model transition states for alkylation or oxidation steps (e.g., sulfoxide formation using 3-chloroperoxybenzoic acid) .
  • Docking studies : Predict binding modes to biological targets (e.g., antimicrobial enzymes) using crystal structures .
  • QSPR models : Relate substituent electronic parameters (Hammett σ) to reaction yields .

Methodological Notes

  • Contradictory data resolution : Cross-validate bioactivity results with orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial studies) .
  • Synthetic scalability : Optimize solvent systems (e.g., dichloromethane for sulfoxide synthesis) to reduce side reactions .
  • Crystallization challenges : Use mixed solvents (benzene/ethyl acetate) to improve crystal quality for diffraction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.